molecular formula C13H10BrNO2S B8482690 9-bromo-8-methoxy-6-methylthieno[2,3-c]quinolin-4(5H)-one

9-bromo-8-methoxy-6-methylthieno[2,3-c]quinolin-4(5H)-one

Cat. No. B8482690
M. Wt: 324.19 g/mol
InChI Key: WAQWFUOODJILKT-UHFFFAOYSA-N
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Patent
US08962648B2

Procedure details

Following Step 4 from General Procedure A, 8-methoxy-6-methylthieno[2,3-c]quinolin-4(5H)-one (6.4 g, 26 mmol) was reacted with N-bromosuccinimide (5.0 g, 26 mmol) to afford the desired product (7.0 g, 82%) as a brown solid: ESI MS m/z 329 [C12H7BrFNO2S+H]+.
Name
8-methoxy-6-methylthieno[2,3-c]quinolin-4(5H)-one
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([CH3:13])[C:10]2[NH:9][C:8](=[O:14])[C:7]3[S:15][CH:16]=[CH:17][C:6]=3[C:5]=2[CH:4]=1.[Br:18]N1C(=O)CCC1=O>>[Br:18][C:4]1[C:5]2[C:6]3[CH:17]=[CH:16][S:15][C:7]=3[C:8](=[O:14])[NH:9][C:10]=2[C:11]([CH3:13])=[CH:12][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
8-methoxy-6-methylthieno[2,3-c]quinolin-4(5H)-one
Quantity
6.4 g
Type
reactant
Smiles
COC1=CC=2C3=C(C(NC2C(=C1)C)=O)SC=C3
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=2C3=C(C(NC2C(=CC1OC)C)=O)SC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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